3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzo[b]thiophene core, a benzo[d]thiazole moiety, and a carboxamide group. The presence of chlorine and a methylthio group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The exact mode of action of This compound Similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively . This suggests that these compounds may bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Biochemical Pathways
The biochemical pathways affected by This compound Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown to inhibit the growth of pseudomonas aeruginosa .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown promising quorum-sensing inhibitors in the LasB system .
Cellular Effects
The cellular effects of 3-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide are not yet fully known. Thiazole derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene.
Introduction of Chlorine: Chlorination of the benzo[b]thiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is synthesized separately through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the chlorinated benzo[b]thiophene core with the benzo[d]thiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxylic acid
- 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-sulfonamide
Uniqueness
3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of functional groups and heterocyclic moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS3/c1-22-17-20-11-7-6-9(8-13(11)24-17)19-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHLUSIQRRZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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